![molecular formula C11H12O B124736 4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 140210-31-7](/img/structure/B124736.png)
4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPC or 7-oxabicyclo[4.2.0]oct-2-ene-1,3,5-trione and has a molecular formula of C10H10O3.
Mécanisme D'action
The mechanism of action of IPC is not fully understood. However, studies have shown that IPC has antioxidant properties and can scavenge free radicals. IPC has also been shown to inhibit the expression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. In addition, IPC has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Effets Biochimiques Et Physiologiques
IPC has been shown to have several biochemical and physiological effects. IPC has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its potential as an antioxidant agent. IPC has also been shown to reduce the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. In addition, IPC has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
IPC has several advantages as a chemical compound for lab experiments. IPC is readily available and can be synthesized using several methods. IPC is also stable and can be stored for long periods. However, IPC has some limitations as a chemical compound for lab experiments. IPC is highly reactive and can react with other compounds, making it difficult to isolate and purify. IPC is also sensitive to light and heat, which can affect its stability.
Orientations Futures
There are several future directions for IPC research. One potential direction is to investigate the use of IPC as an anticancer agent. Further studies are needed to determine the efficacy of IPC in treating various types of cancer. Another potential direction is to investigate the use of IPC as an anti-inflammatory agent. Further studies are needed to determine the efficacy of IPC in treating inflammatory diseases. In addition, further studies are needed to investigate the mechanism of action of IPC and its potential applications in other fields, such as material science and organic chemistry.
Conclusion:
In conclusion, 4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPC can be synthesized using several methods and has potential applications in medicinal chemistry, material science, and organic chemistry. IPC has several biochemical and physiological effects and has potential as an antioxidant, anti-inflammatory, and anticancer agent. IPC has several advantages as a chemical compound for lab experiments, but also has some limitations. Further studies are needed to investigate the potential applications of IPC in various fields and to determine its mechanism of action.
Méthodes De Synthèse
IPC can be synthesized using several methods, including the Diels-Alder reaction, the Claisen rearrangement, and the Michael addition reaction. The Diels-Alder reaction involves the reaction of isoprene with maleic anhydride in the presence of a catalyst to form the IPC compound. The Claisen rearrangement involves the reaction of a β-keto ester with a metal alkoxide to form the IPC compound. The Michael addition reaction involves the reaction of a β-keto ester with an enamine to form the IPC compound.
Applications De Recherche Scientifique
IPC has potential applications in several fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, IPC has been shown to have anti-inflammatory and antioxidant properties. IPC has also been shown to have potential as an anticancer agent. In material science, IPC has been used as a building block for the synthesis of novel polymers. In organic chemistry, IPC has been used as a starting material for the synthesis of other compounds.
Propriétés
Numéro CAS |
140210-31-7 |
|---|---|
Nom du produit |
4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one |
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
4-propan-2-ylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C11H12O/c1-7(2)8-3-4-9-6-11(12)10(9)5-8/h3-5,7H,6H2,1-2H3 |
Clé InChI |
LLRRKALXKHEMRS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CC2=O)C=C1 |
SMILES canonique |
CC(C)C1=CC2=C(CC2=O)C=C1 |
Synonymes |
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



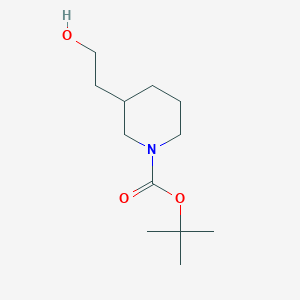
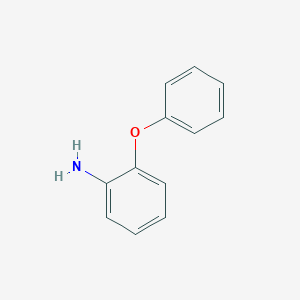
![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)
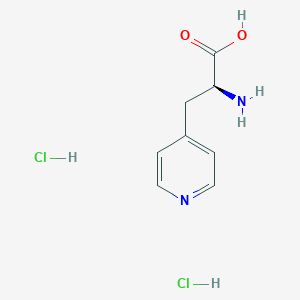
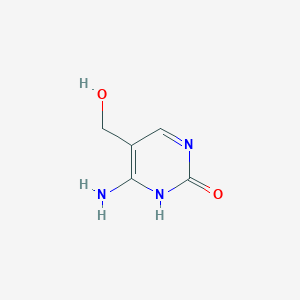
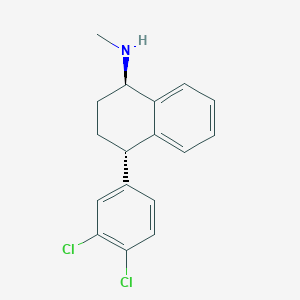
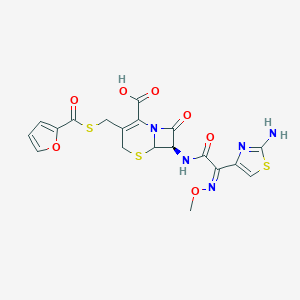
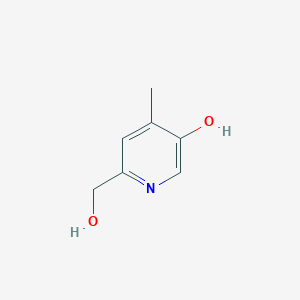
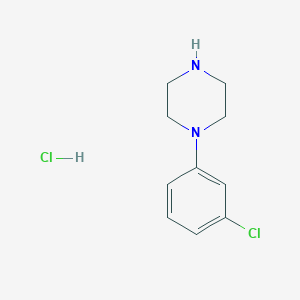
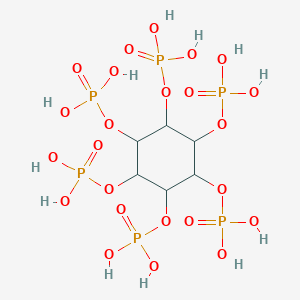
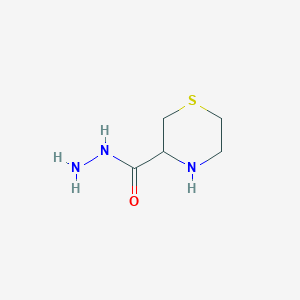
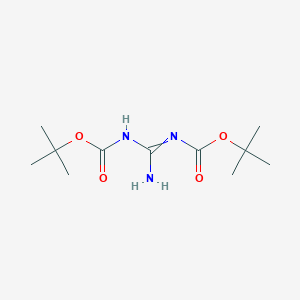
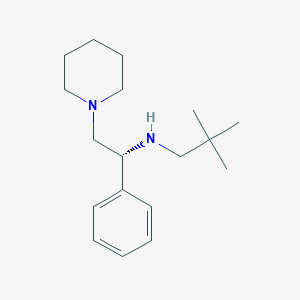
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)